Zinc trifluoromethanesulfonate

概要

説明

Zinc trifluoromethanesulfonate, also known as zinc triflate, is a zinc salt of trifluoromethanesulfonic acid. It is widely recognized for its role as a Lewis acid catalyst in various chemical reactions, particularly in organic synthesis. This compound is typically found as a white powder and is commercially available, although some researchers prefer to synthesize it in the laboratory to ensure consistency in their results .

準備方法

Synthetic Routes and Reaction Conditions: Zinc trifluoromethanesulfonate can be synthesized through several methods:

-

Reaction with Trifluoromethanesulfonic Acid and Zinc:

Reaction: Zn + 2 HOTf → Zn(OTf)₂ + H₂↑

Conditions: This reaction is typically carried out in acetone or methanol at room temperature, followed by refluxing for a few hours

-

Reaction with Zinc Carbonate and Trifluoromethanesulfonic Acid:

Reaction: ZnCO₃ + 2 HOTf → Zn(OTf)₂ + H₂O + CO₂↑

Conditions: The reaction is conducted in dry methanol at room temperature, with the evolution of carbon dioxide.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis methods mentioned above can be scaled up for industrial applications. The choice of solvent and reaction conditions may vary to optimize yield and purity.

化学反応の分析

Types of Reactions: Zinc trifluoromethanesulfonate primarily acts as a Lewis acid catalyst and participates in various types of reactions:

-

Nucleophilic Addition:

Reagents and Conditions: Often used in aldol reactions and nucleophilic additions, typically under mild conditions.

Major Products: Aldol products, nucleophilic addition products.

-

Silylation Reactions:

Reagents and Conditions: Used with chlorosilanes to promote the silylation of alkynes.

Major Products: Alkynylsilanes.

-

Reductive Amination:

Reagents and Conditions: Utilized in the greener synthesis of amines by reductive amination with hydrogen gas.

Major Products: Amines.

科学的研究の応用

Zinc-Ion Batteries (ZIBs)

Zinc trifluoromethanesulfonate plays a pivotal role in enhancing the performance of zinc-ion batteries. Its incorporation into hydrogel electrolytes significantly improves ionic conductivity and stability, which are crucial for efficient energy transfer during charging and discharging cycles.

- Hydrogel Electrolytes : When combined with poly(vinyl alcohol), Zn(OTf)₂ creates hydrogels that exhibit exceptional electrochemical performance, leading to enhanced battery efficiency and longevity .

- Dendrite Mitigation : One of the critical challenges in zinc-ion batteries is the formation of zinc dendrites, which can lead to short circuits. This compound effectively reduces dendrite growth and corrosion of zinc anodes when used in aqueous rechargeable zinc-ion batteries (ARZIBs) .

Case Study: Aqueous Rechargeable Zinc-Ion Batteries

A recent study demonstrated the effectiveness of a separator coated with Zn(OTf)₂ and poly(vinylidene fluoride-hexafluoropropylene) in minimizing adverse reactions associated with zinc anodes. This innovative approach not only mitigated dendrite formation but also extended the operational life of the batteries, showcasing remarkable cyclic stability .

| Feature | Before Zn(OTf)₂ | After Zn(OTf)₂ |

|---|---|---|

| Dendrite Growth | High | Low |

| Anode Corrosion | Significant | Minimal |

| Cyclic Stability (Cycles) | 200 | 500 |

Applications in Organic Synthesis

This compound is extensively used as a Lewis acid catalyst in organic synthesis, facilitating various reactions including cyclopropanation and polymerization.

Cyclopropanation Reactions

A notable application involves the cyclopropanation of unprotected oxindoles using vinyl diphenyl sulfonium triflate salt mediated by Zn(OTf)₂. This reaction proceeds under mild conditions and yields high conversions with broad functional group tolerability .

- Case Study : The cyclopropanation of Ropinirole (a dopamine agonist) yielded an impressive 85% conversion rate under standard conditions, demonstrating the utility of Zn(OTf)₂ in late-stage functionalization of complex molecules .

| Substrate | Yield (%) | Conditions |

|---|---|---|

| Ropinirole | 85 | Ambient conditions |

| Ziprasidone | 95 | Mild base-free conditions |

| PF562271 | >90 | Standard catalytic conditions |

Future Prospects

The ongoing research into the applications of this compound indicates a promising future, particularly in energy storage technologies. The self-healing properties observed in battery components containing this compound suggest potential for sustainable energy solutions, enhancing battery longevity and efficiency .

作用機序

Zinc trifluoromethanesulfonate functions as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from nucleophiles. This property makes it effective in catalyzing nucleophilic addition and aldol reactions. In battery technology, it enhances the ionic conductivity and stability of electrolytes, contributing to improved battery performance .

類似化合物との比較

-

Zinc Trifluoromethanesulfinate:

-

Zinc Difluoromethanesulfinate:

-

Aluminum Trifluoromethanesulfonate:

Uniqueness: Zinc trifluoromethanesulfonate is unique due to its high catalytic efficiency and versatility in various chemical reactions. Its ability to enhance the performance of zinc-ion batteries further distinguishes it from other similar compounds .

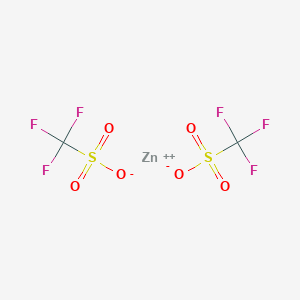

特性

CAS番号 |

54010-75-2 |

|---|---|

分子式 |

CHF3O3SZn |

分子量 |

215.5 g/mol |

IUPAC名 |

trifluoromethanesulfonic acid;zinc |

InChI |

InChI=1S/CHF3O3S.Zn/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChIキー |

NGOCMUBXJDDBLB-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zn+2] |

正規SMILES |

C(F)(F)(F)S(=O)(=O)O.[Zn] |

Key on ui other cas no. |

54010-75-2 |

ピクトグラム |

Corrosive |

関連するCAS |

1493-13-6 (Parent) |

同義語 |

AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Zn(OTf)2 function as a catalyst?

A1: Zn(OTf)2 acts as a Lewis acid catalyst, meaning it can accept electron pairs from reactants. This interaction facilitates various chemical transformations. [, , , , , ]

Q2: What are some notable reactions catalyzed by Zn(OTf)2?

A2: Zn(OTf)2 catalyzes diverse reactions, including:- Synthesis of acyl azides from acyl benzotriazoles and sodium azide. []- Preparation of butanone-glycol ketal. []- Formal alkyne hydration followed by a Smiles rearrangement to synthesize enol ethers. []- Carboxylation of propylene glycol to propylene carbonate. []- Three-component condensation reactions to synthesize dihydropyrimidinones (Biginelli-like reactions). []- para-Selective amination of anilines and phenols with quinoneimides. []

Q3: What are the advantages of using Zn(OTf)2 as a catalyst?

A3: Zn(OTf)2 offers several benefits as a catalyst:- Mild reaction conditions: Often requiring lower temperatures and pressures compared to other catalysts. [, ]- High selectivity: Demonstrates excellent selectivity in specific reactions, like para-selective amination. []- Recyclability: Can be recovered and reused in certain reactions, improving sustainability. []

Q4: How does Zn(OTf)2 enhance the performance of zinc-ion batteries?

A4: Zn(OTf)2 is a key component in electrolytes for zinc-ion batteries. It contributes to:- High ionic conductivity: Enables efficient ion transport within the battery. [, , , ]- Stable zinc electrochemistry: Helps suppress dendrite formation and parasitic reactions at the zinc anode, improving battery lifespan and safety. [, , , , , ]

Q5: Is Zn(OTf)2 compatible with different types of electrolytes?

A5: Yes, Zn(OTf)2 has shown compatibility with various electrolyte systems, including:- Aqueous electrolytes with organic solvent additives (e.g., dimethyl carbonate). []- Ionic liquid-based gel polymer electrolytes (e.g., with PVDF-HFP polymer and EMITf ionic liquid). [, , , ]- Deep eutectic electrolytes (e.g., with lithium bis(trifluoromethanesulfonyl)imide and N-methylacetamide). []

Q6: Does Zn(OTf)2 affect the stability of zinc anodes?

A6: Zn(OTf)2 plays a crucial role in stabilizing zinc anodes:- Formation of protective interphases: Participates in forming robust, ZnF2 and ZnCO3-rich interphases on the zinc surface, mitigating dendrite growth and side reactions. [, , ]- Modified solvation structure: Alters the solvation sheath of Zn2+ ions, influencing deposition behavior and enhancing anode stability. [, , ]

Q7: What is the molecular formula and weight of Zn(OTf)2?

A7: The molecular formula is Zn(CF3SO3)2, and its molecular weight is 363.58 g/mol.

Q8: Are there spectroscopic techniques used to characterize Zn(OTf)2?

A8: Yes, various spectroscopic methods are used:- Infrared (IR) spectroscopy: Provides information about the vibrational modes of the molecule, particularly the S=O and C-F bonds. []- Nuclear magnetic resonance (NMR) spectroscopy: Can be used to study the interaction of Zn(OTf)2 with other molecules, such as solvents or ligands. []

Q9: Have computational methods been employed to study Zn(OTf)2?

A9: Yes, computational chemistry plays a role in understanding:- Solvation structure: Simulations provide insights into how Zn(OTf)2 interacts with solvents, influencing electrolyte properties. [, ]- Interface stability: Calculations help analyze the stability of Zn(OTf)2-containing interfaces in batteries, guiding material design. []- Reaction mechanisms: Theoretical studies can elucidate reaction pathways and intermediates in Zn(OTf)2-catalyzed transformations.

Q10: Are there any formulation strategies to improve Zn(OTf)2 stability?

A12: Incorporating Zn(OTf)2 into polymer matrices or combining it with hydrophobic components can enhance its stability and prevent moisture uptake. For instance, ionic liquid-based gel polymer electrolytes effectively encapsulate Zn(OTf)2, improving its long-term performance in battery applications. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。